molecular formula C19H30O2 B1516533 3-isobornylcyclohexyl acrylate CAS No. 903876-45-9

3-isobornylcyclohexyl acrylate

Cat. No.: B1516533
CAS No.: 903876-45-9
M. Wt: 290.4 g/mol
InChI Key: CDBRNGRSVNBVLJ-UHFFFAOYSA-N
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Description

3-isobornylcyclohexyl acrylate is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity. The compound is identified by its CAS number 903876-45-9 .

Mechanism of Action

Target of Action

It is known that this compound is an acrylate-based monomer used in the production of various polymers, coatings, and adhesives .

Mode of Action

The mode of action of 3-isobornylcyclohexyl acrylate involves its interaction with other compounds during the formation of polymers, coatings, and adhesives . It is known for its excellent adhesion properties, good chemical resistance, and low shrinkage, making it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .

Biochemical Pathways

It is known that acrylic polymers, which include this compound, can be degraded by certain microorganisms and enzymes . More research is needed to fully understand the biochemical pathways involved in this process.

Pharmacokinetics

It is known that this compound is insoluble in water but soluble in organic solvents such as alcohols and ketones . This suggests that its bioavailability could be influenced by the presence of these solvents.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a monomer in the formation of polymers, coatings, and adhesives . Its excellent adhesion properties, good chemical resistance, and low shrinkage contribute to the quality and durability of the products in which it is used .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known that this compound should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . Additionally, it should be handled in a well-ventilated environment and direct contact should be avoided .

Preparation Methods

The synthesis of 3-isobornylcyclohexyl acrylate typically involves the reaction of 2-propenoic acid with a bicyclic alcohol derivative under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate esterification. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

3-isobornylcyclohexyl acrylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound finds applications in multiple scientific research fields:

Comparison with Similar Compounds

Similar compounds to 3-isobornylcyclohexyl acrylate include:

The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .

Properties

IUPAC Name

[3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-5-18(20)21-15-8-6-7-13(9-15)17-11-14-10-16(17)12(2)19(14,3)4/h5,12-17H,1,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBRNGRSVNBVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)CC2C3CCCC(C3)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889242
Record name 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903876-45-9
Record name 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903876-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)cyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903876459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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